2,5-Difluoro-3-methoxypyridine
Overview
Description
2,5-Difluoro-3-methoxypyridine is a fluorinated heterocyclic compound with the molecular formula
C6H5F2NO
. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-methoxypyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2,5-difluoropyridine with methanol in the presence of a base such as sodium hydride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fluorinating agents like sulfur tetrafluoride or diethylaminosulfur trifluoride can be employed to introduce the fluorine atoms selectively. The methoxylation step is then performed using methanol and a suitable catalyst under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-3-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
2,5-Difluoro-3-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals due to its ability to enhance the biological activity of active ingredients.
Mechanism of Action
The mechanism by which 2,5-Difluoro-3-methoxypyridine exerts its effects is primarily through its interaction with biological targets. The fluorine atoms increase the compound’s lipophilicity, enhancing its ability to cross cell membranes. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
2,5-Difluoropyridine: Lacks the methoxy group, making it less versatile in certain chemical reactions.
3,5-Difluoro-2-methoxypyridine: Similar structure but different substitution pattern, affecting its reactivity and applications.
2,6-Difluoro-3-methoxypyridine: Another isomer with different properties due to the position of the fluorine atoms.
Uniqueness: 2,5-Difluoro-3-methoxypyridine is unique due to the specific positioning of the fluorine atoms and the methoxy group, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
2,5-difluoro-3-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHAIYAEFFCRNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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